molecular formula C8H10 B14498286 2-Ethenylcyclohexa-1,3-diene CAS No. 62939-61-1

2-Ethenylcyclohexa-1,3-diene

Cat. No.: B14498286
CAS No.: 62939-61-1
M. Wt: 106.16 g/mol
InChI Key: OZTKINGBFVDAQR-UHFFFAOYSA-N
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Description

2-Ethenylcyclohexa-1,3-diene is an organic compound with the molecular formula C8H10. It is a conjugated diene, meaning it contains two double bonds separated by a single bond. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenylcyclohexa-1,3-diene can be synthesized through several methods. One common approach involves the elimination reactions of dihalides. For instance, dihalides can be converted into conjugated dienes by two successive elimination reactions using a strong, sterically hindered base to prevent competing substitution reactions . Another method involves the elimination reactions on allylic halides .

Industrial Production Methods: Industrial production of conjugated dienes like this compound often involves the catalytic dehydrogenation of cyclohexane derivatives. This process typically requires high temperatures and the presence of a suitable catalyst to facilitate the removal of hydrogen atoms and the formation of double bonds .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenylcyclohexa-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, forming cyclohexane derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.

Major Products Formed:

    Oxidation: Epoxides and diols.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated cyclohexadienes.

Scientific Research Applications

2-Ethenylcyclohexa-1,3-diene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenylcyclohexa-1,3-diene involves its ability to participate in various chemical reactions due to its conjugated diene structure. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, where it reacts with a dienophile to form a six-membered ring . This reaction is facilitated by the alignment of the π-electrons in the conjugated system, allowing for the formation of new chemical bonds.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific conjugated diene structure, which imparts distinct chemical reactivity and stability. Its ability to participate in cycloaddition reactions and form stable intermediates makes it a valuable compound in synthetic organic chemistry .

Properties

CAS No.

62939-61-1

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

2-ethenylcyclohexa-1,3-diene

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h2,4,6-7H,1,3,5H2

InChI Key

OZTKINGBFVDAQR-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CCCC=C1

Origin of Product

United States

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